4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid
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Overview
Description
4-Chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, an isoindoline-1,3-dione moiety, and an acetamido group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid typically involves multiple steps:
Formation of Isoindoline-1,3-dione: This intermediate can be synthesized by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.
Acetylation: The isoindoline-1,3-dione is then acetylated using acetic anhydride to form the corresponding acetamido derivative.
Chlorination: The final step involves the chlorination of the benzoic acid ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or ethers.
Hydrolysis Products: Amine and carboxylic acid derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Scientific Research Applications
4-Chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid: Similar in structure but may have different substituents on the benzoic acid ring.
Isoindoline-1,3-dione Derivatives: Compounds with variations in the isoindoline-1,3-dione moiety.
Benzoic Acid Derivatives: Compounds with different functional groups attached to the benzoic acid core.
Uniqueness
4-Chloro-2-[2-(1,3-dioxoisoindol-2-yl)acetamido]benzoic acid is unique due to the combination of its chloro, isoindoline-1,3-dione, and acetamido groups, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C17H11ClN2O5 |
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Molecular Weight |
358.7 g/mol |
IUPAC Name |
4-chloro-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H11ClN2O5/c18-9-5-6-12(17(24)25)13(7-9)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)(H,24,25) |
InChI Key |
USJYSBQUOZDLQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
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